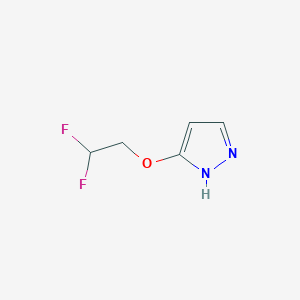
Dipropan-2-ylphosphinic chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropan-2-ylphosphinic chloride, also known as dipropan-2-ylphosphinous chloride, is an organic compound with the formula C6H14ClP. It is a colorless to slightly yellow liquid that is soluble in common organic solvents such as ether, ethanol, and acetone. This compound is sensitive to air and moisture, gradually hydrolyzing when exposed to the atmosphere .
Vorbereitungsmethoden
Dipropan-2-ylphosphinic chloride can be synthesized through the reaction of isopropanol and phosphorus trichloride. In this reaction, isopropyl alcohol reacts with phosphorus trichloride under an inert atmosphere at an appropriate temperature to form this compound . The reaction conditions typically involve maintaining a controlled temperature and ensuring the absence of moisture to prevent hydrolysis.
Analyse Chemischer Reaktionen
Dipropan-2-ylphosphinic chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atom.
Hydrolysis: In the presence of water, it hydrolyzes to form dipropan-2-ylphosphinic acid and hydrochloric acid.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common reagents used in these reactions include water for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dipropan-2-ylphosphinic chloride has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent and intermediate in the synthesis of various organic compounds, including phosphine ligands, pesticides, pharmaceuticals, and rubber accelerators.
Catalysis: It can be used in catalytic processes due to its ability to form phosphine ligands.
Material Science: It is involved in the preparation of advanced materials, such as polymers and nanomaterials, where it contributes to the desired chemical properties.
Wirkmechanismus
The mechanism of action of dipropan-2-ylphosphinic chloride involves its reactivity with nucleophiles and its ability to form phosphine ligands. These ligands can coordinate with metal centers, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it participates in .
Vergleich Mit ähnlichen Verbindungen
Dipropan-2-ylphosphinic chloride can be compared with other similar compounds, such as:
Diisopropylphosphine: Similar in structure but lacks the chlorine atom, making it less reactive in substitution reactions.
Phosphorus Trichloride: More reactive due to the presence of three chlorine atoms, used in the synthesis of various organophosphorus compounds.
Triisopropylphosphine: Contains three isopropyl groups, making it bulkier and less reactive in certain reactions.
The uniqueness of this compound lies in its balanced reactivity, allowing it to participate in a variety of chemical reactions while being relatively stable under controlled conditions .
Eigenschaften
CAS-Nummer |
1112-15-8 |
|---|---|
Molekularformel |
C6H14ClOP |
Molekulargewicht |
168.60 g/mol |
IUPAC-Name |
2-[chloro(propan-2-yl)phosphoryl]propane |
InChI |
InChI=1S/C6H14ClOP/c1-5(2)9(7,8)6(3)4/h5-6H,1-4H3 |
InChI-Schlüssel |
ICKHJNMKQISCQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)P(=O)(C(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




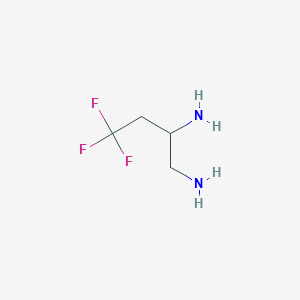
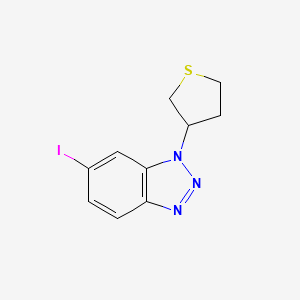


![6-oxo-1-[(1-propyl-1H-1,2,4-triazol-5-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13558841.png)
![1-[(Tert-butoxy)carbonyl]-4-ethynylpiperidine-4-carboxylicacid](/img/structure/B13558859.png)
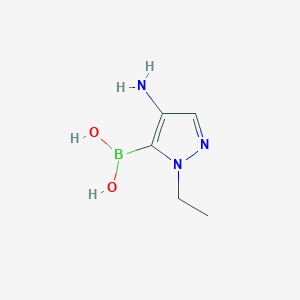
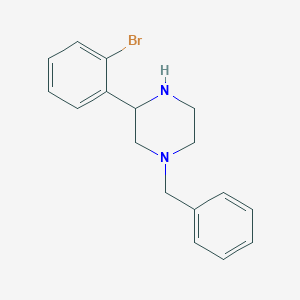
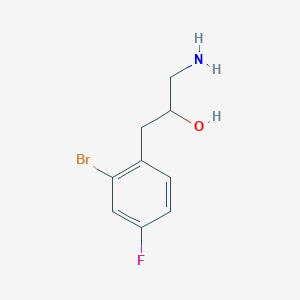
![3-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13558873.png)
![4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B13558875.png)
